

Sonolisib (PX-866): A Technical Guide to its Mechanism of Action in Glioblastoma

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Compound of Interest

Compound Name: **Sonolisib**

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Abstract

Glioblastoma (GBM) remains one of the most challenging malignancies to treat, with a dismal prognosis despite aggressive multimodal therapies. The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is frequently hyperactivated in GBM, primarily due to genetic aberrations such as loss of the tumor suppressor PTEN or amplification and mutation of the epidermal growth factor receptor (EGFR), making it a prime therapeutic target.[\[1\]](#)[\[2\]](#) **Sonolisib** (PX-866) is a potent, irreversible, pan-class I PI3K inhibitor that has been investigated as a potential therapeutic agent for glioblastoma. This technical guide provides an in-depth overview of the mechanism of action of **Sonolisib** in glioblastoma, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows involved.

Introduction: The Rationale for Targeting PI3K in Glioblastoma

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs a wide array of cellular processes, including proliferation, growth, survival, and metabolism. In a significant proportion of glioblastomas, this pathway is constitutively active, driving tumorigenesis and resistance to conventional therapies.[\[1\]](#)[\[2\]](#) Key molecular alterations leading to this hyperactivation include:

- Loss of PTEN: The tumor suppressor PTEN (phosphatase and tensin homolog) is a negative regulator of the PI3K pathway. Its loss, a common event in GBM, leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and subsequent pathway activation.[1]
- EGFR Amplification/Mutation: The epidermal growth factor receptor (EGFR) is frequently amplified or mutated in GBM, leading to downstream activation of the PI3K pathway.[2]
- PIK3CA Mutations: Activating mutations in the PIK3CA gene, which encodes the p110 α catalytic subunit of PI3K, are also observed in a subset of GBMs.[3]

The central role of the PI3K pathway in GBM pathogenesis makes it an attractive target for therapeutic intervention.

Sonolisib (PX-866): An Irreversible Pan-Class I PI3K Inhibitor

Sonolisib is a small molecule inhibitor that irreversibly binds to the ATP-binding site of the class I PI3K catalytic subunits (p110 α , p110 β , p110 δ , and p110 γ).[4] This irreversible binding leads to a sustained inhibition of PI3K activity, thereby blocking the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to PIP3 and abrogating downstream signaling.

In Vitro Efficacy

Preclinical studies have demonstrated the potent anti-proliferative effects of **Sonolisib** in various glioblastoma cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy, particularly in PTEN-deficient cell lines.[1]

Cell Line	PTEN Status	p53 Status	Sonolisib IC50 (μ M)
U87	Mutated (Deletion in exon 3)	Wild-type	Lower IC50
U251	Mutated (Frameshift)	Mutated (Codon 273)	Lower IC50
LN229	Wild-type	Mutated (Codon 98)	Higher IC50
LN18	Wild-type	Mutated (Codon 238)	Higher IC50

Table 1: **Sonolisib** IC50 values in glioblastoma cell lines. A differential sensitivity is observed based on PTEN status, with PTEN-negative cell lines (U87 and U251) showing greater sensitivity (lower IC50) to **Sonolisib** compared to PTEN-wild-type cell lines (LN229 and LN18).

[1]

PI3K Isoform	Sonolisib IC50 (nM)
p110 α	0.1
p110 β	>300
p110 δ	2.9
p110 γ	Not Available

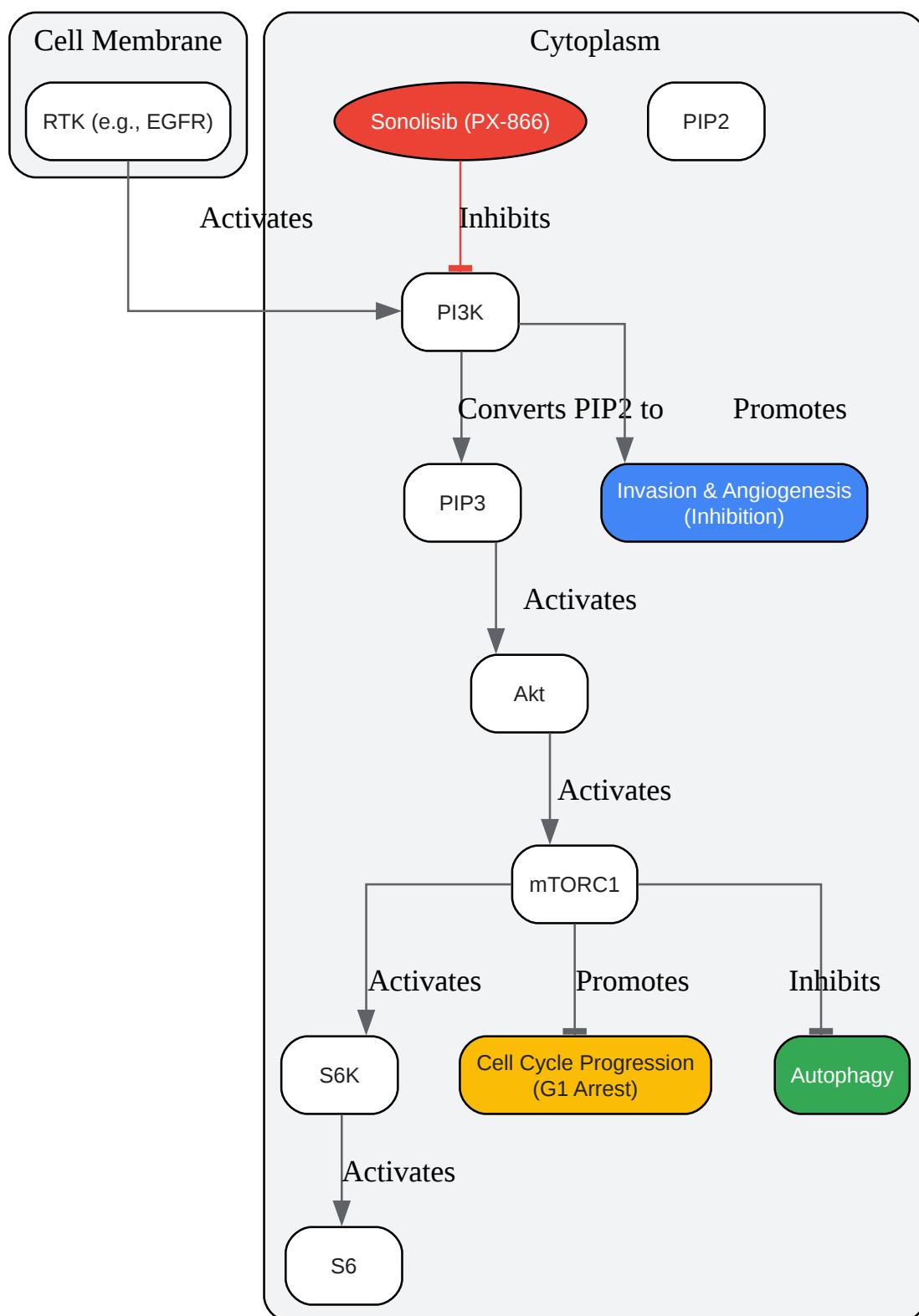
Table 2: **Sonolisib** IC50 values for Class I PI3K isoforms, demonstrating potent inhibition of the p110 α and p110 δ isoforms.[3]

Mechanism of Action: Downstream Effects of PI3K Inhibition

Sonolisib's inhibition of PI3K sets off a cascade of downstream effects that collectively contribute to its anti-tumor activity in glioblastoma.

Inhibition of the Akt/mTOR Signaling Cascade

By blocking the production of PIP3, **Sonolisib** prevents the recruitment and activation of the serine/threonine kinase Akt. This, in turn, leads to the dephosphorylation and inactivation of downstream effectors of the mTOR pathway, including the ribosomal protein S6 kinase (S6K) and the S6 ribosomal protein. Western blot analyses have consistently shown a dose-dependent decrease in the phosphorylation of Akt (at Ser473), S6K, and S6 in glioblastoma cells treated with **Sonolisib**.[5]

[Click to download full resolution via product page](#)**Sonolisib's mechanism of action in the PI3K/Akt/mTOR pathway.**

Cell Cycle Arrest and Induction of Autophagy

The inhibition of the PI3K/Akt/mTOR pathway by **Sonolisib** leads to a G1 phase cell cycle arrest in glioblastoma cells.[1][3] This is accompanied by a decrease in the expression of cyclin D1 and activation of the retinoblastoma protein (Rb).[3] Interestingly, **Sonolisib** does not appear to induce significant apoptosis in glioblastoma cells; instead, it promotes autophagy, a cellular self-degradation process.[1][3] The induction of autophagy is evidenced by the conversion of LC3-I to LC3-II.[3]

Inhibition of Invasion and Angiogenesis

The PI3K pathway plays a crucial role in cell motility and invasion. Preclinical studies have shown that **Sonolisib** significantly inhibits the invasive capabilities of glioblastoma cells in vitro. [1] Furthermore, **Sonolisib** has been shown to reduce the secretion of vascular endothelial growth factor (VEGF), a key promoter of angiogenesis.[3]

Preclinical In Vivo Efficacy

The anti-tumor effects of **Sonolisib** have been validated in orthotopic xenograft models of human glioblastoma. In these models, oral administration of **Sonolisib** led to a significant reduction in tumor growth and a notable increase in the median survival time of the animals.[1]

In Vivo Model	Treatment	Outcome
Subcutaneous U87 Xenograft	PX-866 (2.0 mg/kg/day)	84% reduction in mean tumor volume compared to control.[1]
Intracranial U87 Xenograft	PX-866 (2.0 mg/kg/day)	Increased median survival from 32 days (control) to 39 days.[1]

Table 3: In vivo efficacy of **Sonolisib** in glioblastoma xenograft models.

Clinical Evaluation in Recurrent Glioblastoma

A phase II clinical trial evaluated the efficacy and safety of **Sonolisib** in patients with recurrent glioblastoma. While the overall response rate was low, a notable percentage of patients achieved durable stable disease.[3]

Clinical Trial Parameter	Result
Number of Patients	33
Treatment	8 mg Sonolisib daily
Median Age	56 years
Performance Status (ECOG 0-1)	88%
Overall Response Rate (Partial Response)	3%
Stable Disease	24%
Median Duration of Stable Disease	6.3 months
6-Month Progression-Free Survival	17%
Common Adverse Events (Grade 3/4)	Liver enzyme abnormalities, diarrhea, lymphopenia

Table 4: Summary of the Phase II clinical trial of **Sonolisib** in recurrent glioblastoma.[\[3\]](#)

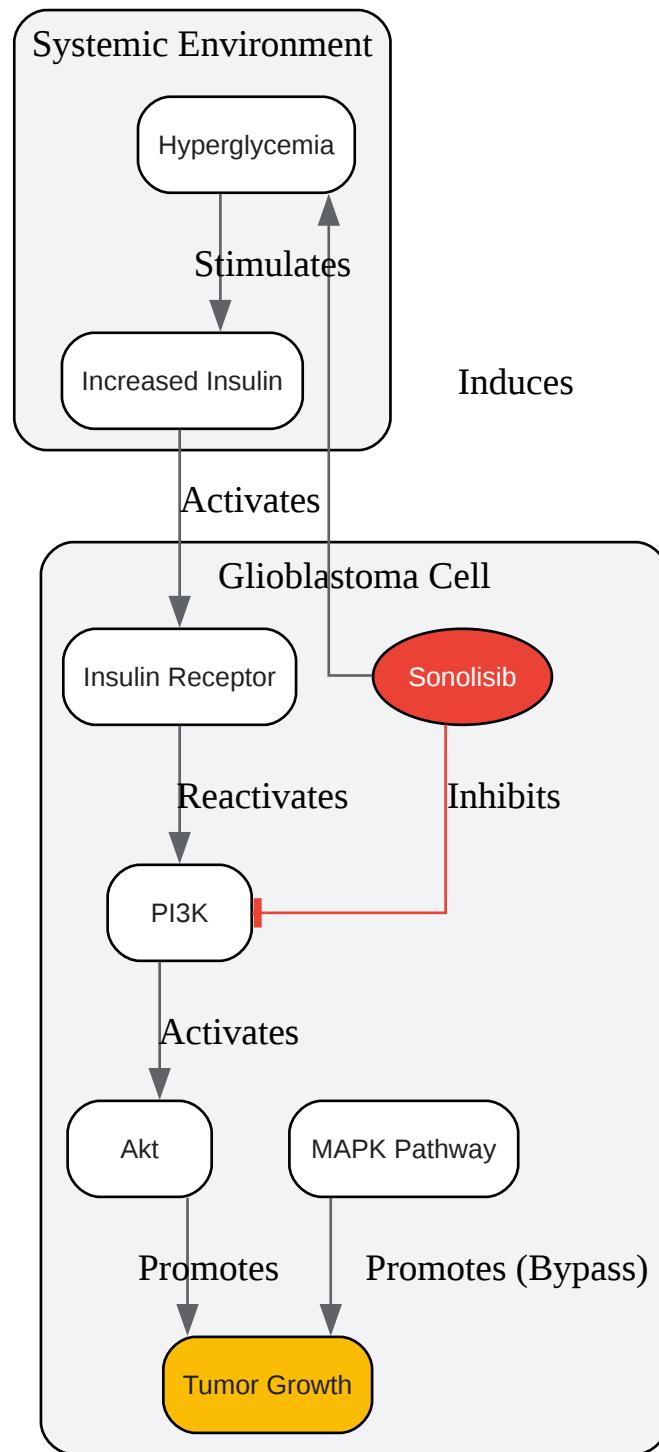
The study did not find a statistically significant correlation between clinical outcome and the status of biomarkers such as PTEN, PIK3CA, PIK3R1, or EGFRvIII.[\[3\]](#)

Mechanisms of Resistance to PI3K Inhibition in Glioblastoma

Despite the strong preclinical rationale, the clinical efficacy of PI3K inhibitors in glioblastoma has been modest. Several resistance mechanisms have been proposed:

- Insulin Feedback Loop: Inhibition of PI3K can lead to hyperglycemia and a compensatory increase in insulin levels. Insulin can then reactivate the PI3K pathway through the insulin receptor, thus circumventing the drug's effect.[\[6\]](#)[\[7\]](#)
- Redundant Signaling Pathways: Glioblastoma cells can exhibit plasticity and rely on alternative signaling pathways, such as the MAPK pathway, to maintain proliferation and survival when the PI3K pathway is blocked.[\[2\]](#)

- Blood-Brain Barrier Penetration: The ability of PI3K inhibitors to effectively cross the blood-brain barrier and achieve therapeutic concentrations within the tumor is a significant challenge.[2]



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Resistance mechanisms to PI3K inhibition in glioblastoma.

Experimental Protocols

Western Blot Analysis of PI3K Pathway Activation

This protocol outlines the general steps for assessing the phosphorylation status of key proteins in the PI3K pathway in glioblastoma cells following treatment with **Sonolisib**.

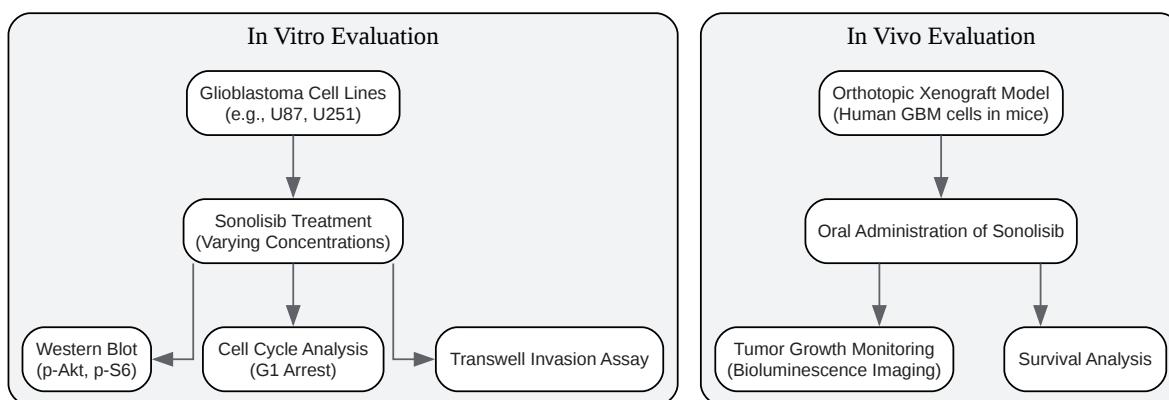
- Cell Culture and Treatment: Plate glioblastoma cells (e.g., U87, U251) and allow them to adhere overnight. Treat the cells with varying concentrations of **Sonolisib** or vehicle control for the desired duration.
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
- Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and incubate with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6K, total S6K, phospho-S6, and total S6.
- Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Transwell Invasion Assay

This protocol describes a method to evaluate the effect of **Sonolisib** on the invasive capacity of glioblastoma cells.

- Chamber Preparation: Coat the upper surface of a Transwell insert with a basement membrane matrix (e.g., Matrigel).
- Cell Seeding: Resuspend glioblastoma cells in serum-free medium containing **Sonolisib** or vehicle control and seed them into the upper chamber.

- Chemoattractant: Add complete medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
- Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.
- Cell Staining and Quantification: Remove the non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with crystal violet.
- Analysis: Count the number of stained cells in multiple fields of view under a microscope to quantify invasion.



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A typical experimental workflow for evaluating **Sonolisib** in glioblastoma.

Orthotopic Glioblastoma Mouse Model

This protocol provides a general outline for establishing and evaluating the efficacy of **Sonolisib** in an in vivo orthotopic model of glioblastoma.

- Cell Preparation: Harvest and resuspend human glioblastoma cells (e.g., U87-luciferase) in a sterile solution.

- Intracranial Injection: Anesthetize immunodeficient mice and stereotactically inject the glioblastoma cells into the brain.
- Tumor Establishment: Monitor tumor growth using bioluminescence imaging.
- Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer **Sonolisib** or vehicle control orally at the desired dose and schedule.
- Efficacy Assessment: Continue to monitor tumor growth via bioluminescence imaging throughout the treatment period.
- Survival Analysis: Monitor the mice for signs of morbidity and record their survival time.
- Histological Analysis: At the end of the study, harvest the brains for histological and immunohistochemical analysis to confirm tumor burden and assess pathway inhibition.

Conclusion

Sonolisib is a potent, irreversible pan-Class I PI3K inhibitor that demonstrates significant anti-tumor activity in preclinical models of glioblastoma. Its mechanism of action is centered on the inhibition of the PI3K/Akt/mTOR pathway, leading to cell cycle arrest, induction of autophagy, and a reduction in tumor cell invasion and angiogenesis. While clinical trials in recurrent glioblastoma have shown limited overall response rates, a subset of patients experienced durable stable disease, suggesting that there may be a therapeutic window for this class of inhibitors. A deeper understanding of the mechanisms of resistance, particularly the role of feedback loops and redundant signaling pathways, is crucial for the development of more effective therapeutic strategies, potentially involving combination therapies that can overcome these resistance mechanisms. This technical guide provides a comprehensive overview for researchers and drug development professionals working to advance the treatment of glioblastoma.

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